molecular formula C10H12ClNO2 B8030485 (S)-3-Amino-4-(3-chlorophenyl)butanoic acid

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid

Cat. No.: B8030485
M. Wt: 213.66 g/mol
InChI Key: IWIJTZNQNXPKGN-VIFPVBQESA-N
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Description

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid is a chiral amino acid derivative with a specific stereochemistry. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of both an amino group and a carboxylic acid group makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 3-chlorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and potassium cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Enzymatic Resolution: Using enzymes to selectively produce the (S)-enantiomer from a racemic mixture.

    Chiral Catalysis: Employing chiral catalysts to achieve enantioselective synthesis.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the body, influencing biochemical pathways.

    Pathways Involved: The compound can modulate neurotransmitter systems, potentially affecting neurological functions.

Comparison with Similar Compounds

  • (S)-3-(tert-Butoxycarbonyl)amino-4-(3-chlorophenyl)butanoic acid
  • 3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester

Comparison:

  • Uniqueness: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity.
  • Differences: Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects due to variations in molecular structure.

Properties

IUPAC Name

(3S)-3-amino-4-(3-chlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIJTZNQNXPKGN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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